3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine
Overview
Description
3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine is a compound that combines the structural features of 1,2,4-triazole and adamantane. The 1,2,4-triazole ring is a five-membered heterocyclic ring containing three nitrogen atoms, while adamantane is a polycyclic hydrocarbon with a diamond-like structure. This compound is of interest due to its potential pharmacological activities and its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine typically involves the reaction of 1-adamantanamine with 1,2,4-triazole derivatives. One common method is the nucleophilic substitution reaction where 1-adamantanamine reacts with a halogenated 1,2,4-triazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can lead to efficient large-scale production. Catalysts and advanced purification methods such as crystallization and chromatography are often employed to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where halogenated derivatives are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antifungal, and antiviral activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. The adamantane moiety enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins. This dual functionality allows the compound to modulate various biological pathways .
Comparison with Similar Compounds
Similar Compounds
1-(1H-1,2,4-Triazol-1-YL)-adamantane: Lacks the amine group, leading to different reactivity and biological activity.
3-(1H-1,2,3-Triazol-1-YL)-1-adamantanamine: Contains a different triazole isomer, resulting in distinct chemical and biological properties.
1-(1H-1,2,4-Triazol-1-YL)-2-adamantanamine: Positional isomer with varied pharmacological effects.
Uniqueness
3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine is unique due to the specific positioning of the triazole ring and the amine group on the adamantane scaffold. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)adamantan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c13-11-2-9-1-10(3-11)5-12(4-9,6-11)16-8-14-7-15-16/h7-10H,1-6,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBRHDOGOQBNLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672525 | |
Record name | 3-(1H-1,2,4-Triazol-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-86-4 | |
Record name | 3-(1H-1,2,4-Triazol-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-1,2,4-Triazol-1-yl)-1-adamantanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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